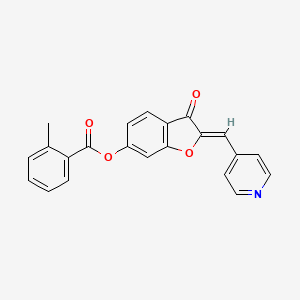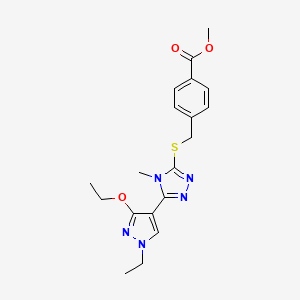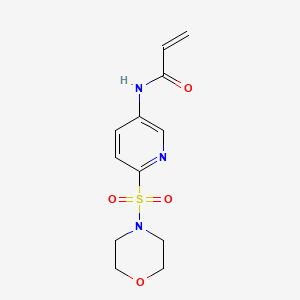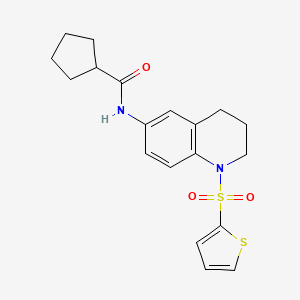![molecular formula C23H16ClFO5 B2433085 7-[(2-Chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one CAS No. 579440-59-8](/img/structure/B2433085.png)
7-[(2-Chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthetic Pathways : Research into chromene compounds has led to efficient synthetic methods for creating complex structures. For instance, the synthesis of (±)-4-Prenylpterocarpin through coupling processes involving chromene derivatives highlights the utility of chromenes in organic synthesis (A. L. Coelho et al., 1992).
Photochromic Behavior : Studies on chromenes like 2,2-di(4-fluorophenyl)-6-methoxy-2H-1-chromene reveal their photochromic properties, undergoing structural changes upon UV irradiation, which is of interest for developing materials that respond to light (S. Delbaere et al., 2003).
Spectroscopic and Fluorescent Properties
Fluorescence in Protic Environments : The fluorescence behavior of chromene derivatives in protic solvents, exhibiting significant fluorescence at long wavelengths, has been explored for potential applications in sensing and bioimaging (S. Uchiyama et al., 2006).
Biological and Medicinal Applications
Antimicrobial Activity : Novel chromene compounds have been synthesized and tested for antimicrobial activity, demonstrating potential as antibacterial and antifungal agents. This research opens avenues for chromene-based drug development (D. Ashok et al., 2016).
Anti-inflammatory and Anti-TMV Activity : Certain chromene derivatives have shown to inhibit superoxide anion generation in human neutrophils, suggesting anti-inflammatory capabilities. Additionally, phenolic compounds from Cassia siamea, including chromene structures, displayed anti-Tobacco Mosaic Virus (TMV) activity, indicating potential in plant protection and anti-inflammatory therapies (Yi-Han Chang et al., 2021).
Materials Science Applications
Photochromic Materials : The exploration of chromene chromium carbene complexes in synthesizing naphthopyran and naphthopyrandione units for photochromic materials highlights the relevance of chromene derivatives in developing light-sensitive materials (Manish Rawat et al., 2006).
Mécanisme D'action
The mechanism of action of this compound in biological systems would depend on its specific biological targets. Many chromen-4-one derivatives are known to have diverse biological activities , but the exact targets and mechanisms for this specific compound would need to be determined through further study.
Orientations Futures
Future research on this compound could involve exploring its potential biological activities, determining its mechanism of action, and optimizing its synthesis. Given the known activities of other chromen-4-one derivatives , this compound could potentially have interesting applications in areas such as medicinal chemistry or drug discovery.
Propriétés
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO5/c1-27-19-7-2-3-8-20(19)30-22-13-29-21-11-14(9-10-15(21)23(22)26)28-12-16-17(24)5-4-6-18(16)25/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFRBVKAKLVLLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2433002.png)
![1-[4-[4-(3-Fluoro-4-methylbenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2433003.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(phenylsulfonamido)benzamide](/img/structure/B2433004.png)

![4-[5-(2,5-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2433006.png)

![2-({1-[(4-chlorophenyl)methyl]-4-formyl-3-methyl-1H-pyrazol-5-yl}sulfanyl)acetic acid](/img/structure/B2433012.png)

![N-(2,5-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2433015.png)
![2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid](/img/structure/B2433017.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2433018.png)



